ent-Aprepitant

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-Aprepitant involves several steps, starting from commercially available starting materialsThe synthesis typically involves the use of chiral catalysts to ensure the correct enantiomer is produced .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as microfluidization to create nanosuspensions, which improve the solubility and bioavailability of the compound . This method is scalable and suitable for large-scale production.

化学反応の分析

Types of Reactions: ent-Aprepitant undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: this compound can be reduced to form different reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various halides are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Chemotherapy-Induced Nausea and Vomiting (CINV)

Ent-Aprepitant is predominantly used for preventing CINV in patients undergoing highly emetogenic chemotherapy. Numerous studies have demonstrated its efficacy:

- Efficacy in Clinical Trials : In a pivotal Phase III study, patients receiving this compound exhibited a complete response rate of 72.7% compared to 52.3% in the standard therapy group (p < 0.001) over five days following chemotherapy . This highlights its superior protective effect against nausea and vomiting.

- Long-Term Efficacy : A review of multiple cycles of chemotherapy indicated that this compound maintained its efficacy across six treatment cycles, showing minimal loss of protection against CINV .

Postoperative Nausea and Vomiting (PONV)

This compound has also been explored for its role in preventing postoperative nausea and vomiting. Its mechanism aligns with the need to manage nausea post-surgery, particularly in high-risk patients.

Non-Chemotherapy Related Nausea

Recent studies are investigating the effectiveness of this compound in treating nausea not associated with chemotherapy. Research at the Peter MacCallum Cancer Centre is focusing on its application for advanced cancer patients experiencing nausea due to other causes .

Table 1: Efficacy of this compound in CINV Prevention

| Study Reference | Population | Treatment Regimen | Complete Response Rate (%) | Significance |

|---|---|---|---|---|

| Hesketh et al. | 202 patients | Aprepitant + Ondansetron + Dexamethasone | 72.7% vs. 52.3% | p < 0.001 |

| Poli-Bigelli et al. | 1,099 patients | Aprepitant over multiple cycles | Sustained efficacy across cycles | p ≤ .006 |

Table 2: Comparison of Aprepitant with Standard Therapy

| Treatment Group | Complete Response Rate Day 1-5 (%) | Adverse Effects (%) |

|---|---|---|

| Aprepitant Group | 64% - 59% over cycles | Similar to standard therapy with increased fatigue (17%) |

| Control Group | Lower rates | Standard adverse effects |

Case Studies and Research Findings

- Multicenter Study in China : A prospective study evaluated the safety and efficacy of this compound among Chinese patients receiving highly emetogenic chemotherapy. The findings supported its effectiveness in real-world settings, confirming high complete response rates .

- Pediatric Applications : A randomized trial involving pediatric oncology patients demonstrated that this compound significantly improved outcomes in preventing CINV compared to standard treatments, achieving a complete response rate of 51% versus 26% in controls .

- Ongoing Research : Current investigations are assessing this compound's potential beyond CINV, particularly for chronic nausea conditions unrelated to chemotherapy .

作用機序

ent-Aprepitant exerts its effects by selectively blocking the neurokinin-1 receptors, which are activated by substance P . By inhibiting these receptors, this compound prevents the transmission of signals that trigger vomiting. This mechanism is particularly effective in preventing both acute and delayed phases of chemotherapy-induced nausea and vomiting .

類似化合物との比較

Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.

Rolapitant: Another neurokinin-1 receptor antagonist used for similar indications.

Uniqueness of ent-Aprepitant: this compound is unique due to its specific enantiomeric form, which may offer different pharmacokinetic properties compared to its racemic mixture or other enantiomers. This can result in variations in efficacy, bioavailability, and side effect profiles .

生物活性

Introduction

Ent-aprepitant, a selective antagonist of the neurokinin-1 (NK1) receptor, is primarily utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound is a derivative of aprepitant, which has been extensively studied for its efficacy and safety in various clinical settings. The biological activity of this compound is largely attributed to its mechanism of action, pharmacokinetics, and interaction with other therapeutic agents.

This compound functions by competitively inhibiting the NK1 receptor, which is activated by substance P, a neuropeptide involved in the vomiting reflex. By blocking this receptor, this compound effectively diminishes the emetic signals transmitted from the central nervous system. The inhibition of NK1 receptors leads to a reduction in both acute and delayed phases of emesis associated with chemotherapy treatments .

Key Points:

- NK1 Receptor : A G protein-coupled receptor located in the central and peripheral nervous systems.

- Substance P : The natural ligand for NK1 receptors; its activation triggers vomiting.

- Clinical Implication : Effective in preventing CINV when used alongside standard antiemetic therapies.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic profile. It has an average bioavailability of approximately 60-65% and is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. This metabolism can lead to potential drug interactions when co-administered with other medications that are substrates of CYP3A4 .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 60-65% |

| Primary Metabolism | CYP3A4 |

| Half-life | 9-13 hours |

| Excretion | Fecal (major), Urinary (minor) |

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in preventing CINV across various chemotherapy regimens. A systematic review highlighted significant improvements in complete response rates when this compound was added to standard antiemetic therapy compared to placebo .

Case Studies Summary

- Hesketh et al. Study (2003) :

- Poli-Bigelli et al. Study (2003) :

Table 2: Summary of Clinical Trials on this compound

| Study | Design | Complete Response Rate (this compound) | Complete Response Rate (Control) |

|---|---|---|---|

| Hesketh et al. (2003) | Phase III | 72.7% | 52.3% |

| Poli-Bigelli et al. (2003) | Multinational RCT | Higher efficacy | Standard therapy |

| Japanese Study (2020) | Prospective clinical study | More effective in male patients | Not specified |

Safety Profile

This compound is generally well tolerated, with adverse events similar to those seen with standard antiemetic treatments. Common side effects include fatigue and asthenia, which were reported at slightly higher rates in patients receiving this compound compared to placebo .

Notable Interactions

Due to its metabolism through CYP3A4, this compound can interact with other drugs metabolized by this pathway, necessitating careful consideration when co-administering medications .

特性

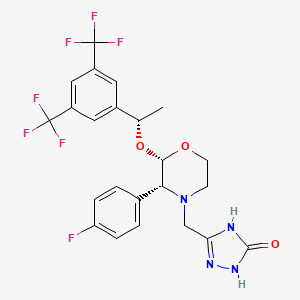

IUPAC Name |

3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-KNMUDHKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571744 | |

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172822-29-6 | |

| Record name | ent-Aprepitant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172822296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172822-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APREPITANT, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV944ASG28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。